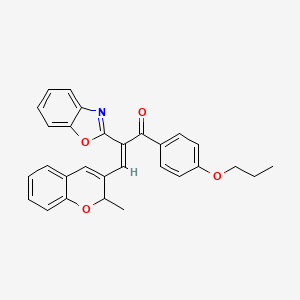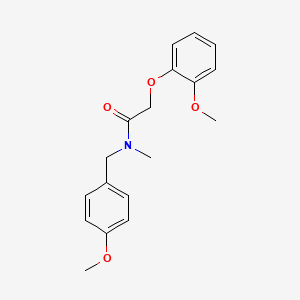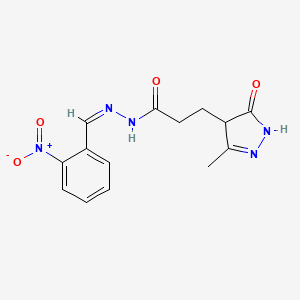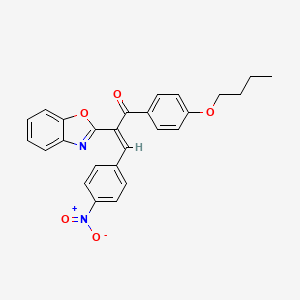![molecular formula C17H19N3O2 B5498994 5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile, commonly known as IMOVANE, is a psychoactive drug that belongs to the class of cyclopyrrolones. It is used as a hypnotic agent for the treatment of insomnia. IMOVANE is a non-benzodiazepine drug that acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It is a potent sedative-hypnotic that has been widely used for the treatment of sleep disorders.
Mechanism of Action
IMOVANE acts on the GABA-A receptor complex, which is responsible for the regulation of sleep and anxiety. It enhances the inhibitory effects of GABA, which results in sedation, hypnosis, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
IMOVANE has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which results in sedation and hypnosis. It also decreases the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and anxiety. IMOVANE has also been shown to have muscle relaxant properties.
Advantages and Limitations for Lab Experiments
IMOVANE has a number of advantages and limitations for lab experiments. Its advantages include its potency, selectivity, and ease of use. Its limitations include its potential for abuse, dependence, and tolerance. It is also associated with a number of side effects, including dizziness, drowsiness, and impaired coordination.
Future Directions
There are a number of future directions for the research of IMOVANE. These include the development of new analogs with improved potency, selectivity, and safety profiles. There is also a need for further research into the mechanisms of action of IMOVANE, as well as its potential use in the treatment of other disorders, such as anxiety, depression, and chronic pain. Additionally, there is a need for further research into the long-term effects of IMOVANE use, as well as its potential for abuse, dependence, and tolerance.
Synthesis Methods
The synthesis of IMOVANE involves the reaction of 2-amino-5-methylpyridine with ethyl chloroformate to form the corresponding carbamate derivative. The carbamate is then reacted with 3-methoxyphenylacetonitrile to form the corresponding oxazole derivative. The final step involves the reaction of the oxazole derivative with isobutylamine to form IMOVANE.
Scientific Research Applications
IMOVANE has been widely researched for its potential use in the treatment of sleep disorders. It has been shown to be effective in reducing the time taken to fall asleep, increasing the duration of sleep, and improving the quality of sleep. IMOVANE has also been studied for its potential use in the treatment of anxiety disorders, depression, and chronic pain.
properties
IUPAC Name |
2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)11-19-17-15(10-18)20-16(22-17)8-7-13-5-4-6-14(9-13)21-3/h4-9,12,19H,11H2,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTXBYCYUFDWFS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199523 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-ethyl-N-methylnicotinamide](/img/structure/B5498927.png)

![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498985.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499006.png)
